molecular formula C15H13Cl2NO3 B11562828 2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol

Cat. No.: B11562828
M. Wt: 326.2 g/mol
InChI Key: ZGVXXALFJHOOBW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol is an organic compound characterized by its phenolic structure with two chlorine atoms and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol typically involves the condensation of 2,4-dichlorophenol with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. In plants, it activates immune responses by mimicking natural defense elicitors, leading to the production of defensive compounds . The exact molecular pathways are still under investigation but involve signaling cascades that enhance disease resistance.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol
  • 2,4-Dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol

Uniqueness

2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical properties and biological activities compared to its analogs. This structural variation can influence its reactivity and efficacy in various applications.

Properties

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

2,4-dichloro-6-[(3,4-dimethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3

InChI Key

ZGVXXALFJHOOBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)OC

Origin of Product

United States

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